

physical and chemical properties of Paniculidine C

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Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B15590944*

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Paniculidine C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C is an indole alkaloid isolated from the roots of *Murraya exotica* L., a plant belonging to the Rutaceae family. This family of plants is a rich source of structurally diverse alkaloids with a range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Paniculidine C**, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways based on current scientific literature.

Physicochemical Properties

While specific experimental data for some physical properties of **Paniculidine C** are not extensively reported in publicly available literature, the following tables summarize the known information and predicted properties based on its chemical structure and data from related compounds.

Table 1: General and Physical Properties of Paniculidine C

Property	Value	Source/Comment
CAS Number	97399-95-6	Chemical Abstracts Service Registry Number.
Molecular Formula	C ₁₃ H ₁₇ NO	---
Molecular Weight	203.28 g/mol	---
Appearance	Reported as an oil.	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Melting Point	Data not available.	As an oil, a melting point is not applicable.
Boiling Point	Data not available.	---
Optical Rotation	Data not available.	Specific rotation has not been reported.

Table 2: Spectroscopic Data for Paniculidine C

Detailed experimental spectroscopic data for **Paniculidine C** is not readily available in the public domain. The structural elucidation of related Paniculidines (D-F) was achieved using a combination of HRESIMS, UV, IR, and NMR spectroscopy. It is anticipated that the spectra of **Paniculidine C** would exhibit characteristic features of an indole alkaloid.

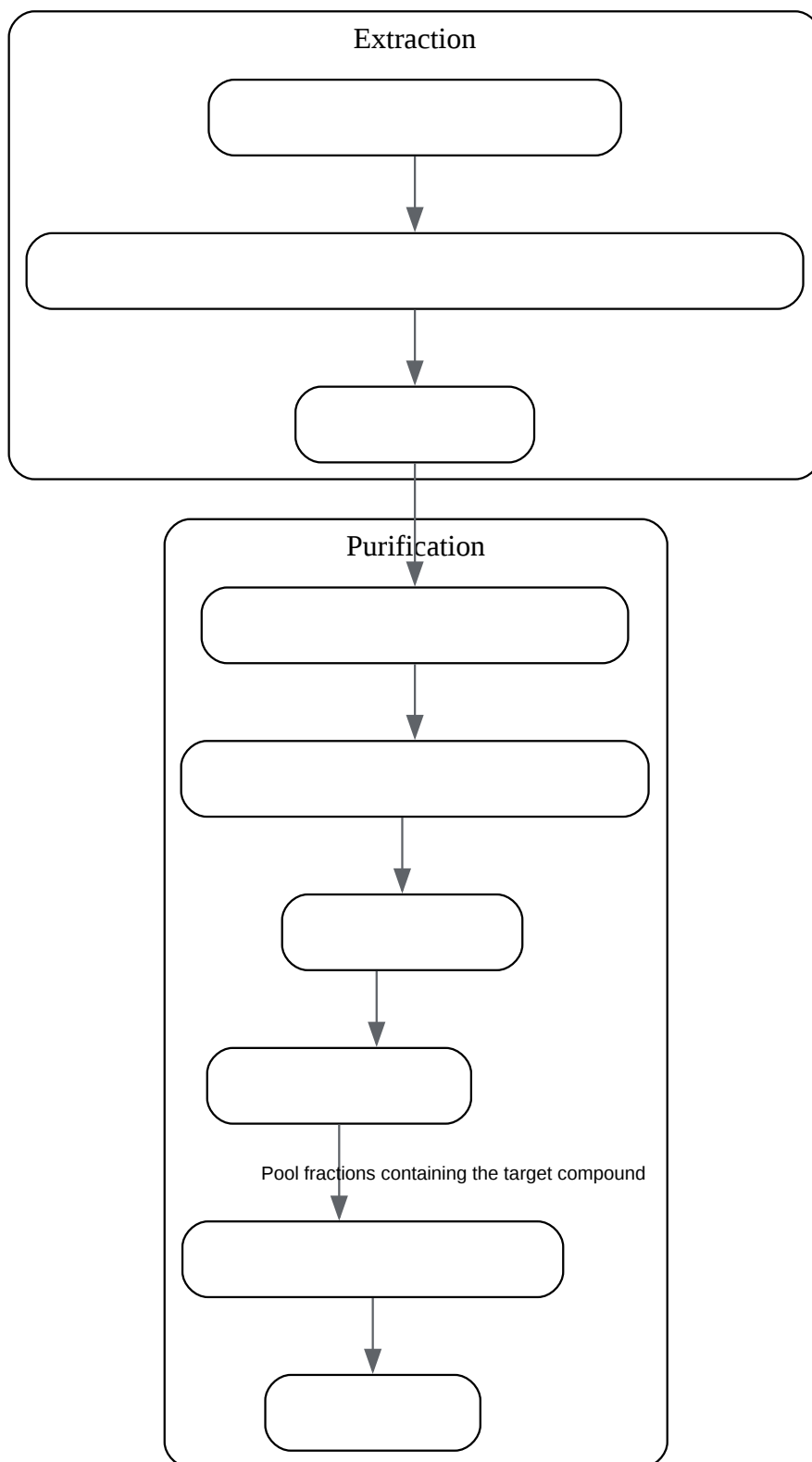
Spectroscopic Technique	Expected Characteristic Features
^1H NMR	Signals corresponding to aromatic protons of the indole ring, protons of the alkyl side chain, and protons adjacent to the nitrogen and oxygen atoms.
^{13}C NMR	Resonances for the carbon atoms of the indole ring system and the aliphatic side chain.
Infrared (IR)	Absorption bands characteristic of N-H stretching (indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the indole alkaloid structure.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of **Paniculidine C** has not been published in its entirety. However, based on general procedures for isolating indole alkaloids from *Murraya* species, a likely workflow can be inferred.

General Isolation and Purification Workflow

The following diagram illustrates a probable workflow for the isolation and purification of **Paniculidine C** from the roots of *Murraya exotica*.



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Figure 1: Generalized workflow for the isolation of **Paniculidine C**.

Methodological Details

- **Plant Material Collection and Preparation:** The roots of *Murraya exotica* are collected, washed, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux for several hours. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. This solution is then washed with a nonpolar solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform or dichloromethane).
- **Chromatographic Purification:** The resulting crude alkaloid mixture is subjected to column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing **Paniculidine C** are pooled and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways of **Paniculidine C** is limited. However, studies on other alkaloids isolated from *Murraya* species, particularly indole and carbazole alkaloids, have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Potential Biological Activities

Based on the activities of related compounds, **Paniculidine C** is hypothesized to possess the following biological activities:

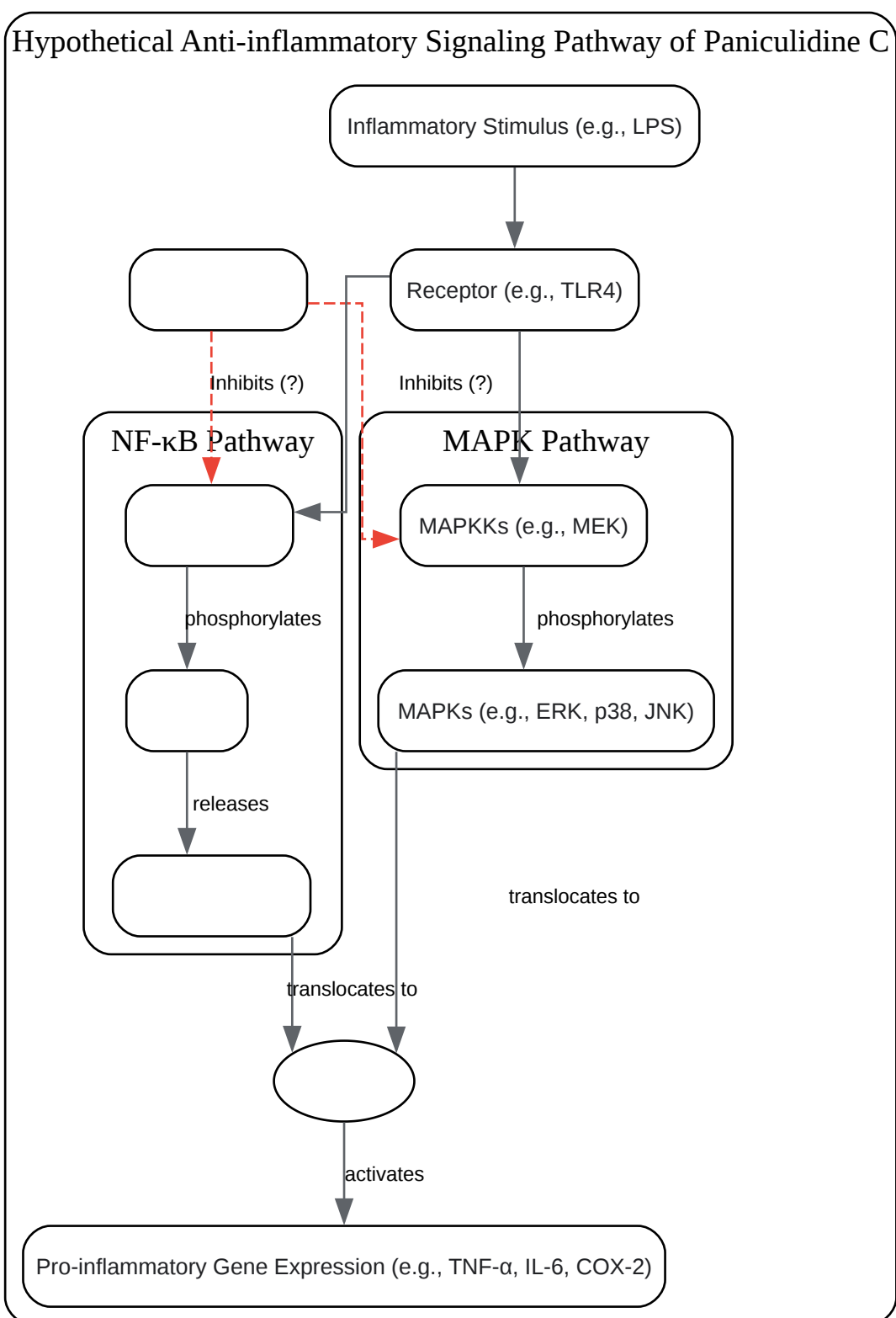
- **Anti-inflammatory Activity:** Many alkaloids from *Murraya* species have been shown to inhibit the production of pro-inflammatory mediators.

- **Cytotoxic Activity:** Several alkaloids from this genus have demonstrated cytotoxicity against various cancer cell lines.

Postulated Signaling Pathways

The anti-inflammatory and cytotoxic effects of alkaloids from *Murraya* are often mediated through the modulation of key signaling pathways. While not directly demonstrated for **Paniculidine C**, it is plausible that it could interact with pathways such as NF- κ B and MAPK, which are central to inflammation and cell survival.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Paniculidine C**, leading to an anti-inflammatory response.



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Figure 2: Hypothetical modulation of NF-κB and MAPK pathways by **Paniculidine C**.

This diagram postulates that **Paniculidine C** may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex in the NF- κ B pathway and/or MAPKKs in the MAPK pathway. This would prevent the translocation of transcription factors like NF- κ B and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion and Future Directions

Paniculidine C is an intriguing indole alkaloid with potential for further pharmacological investigation. While its basic chemical identity has been established, a comprehensive characterization of its physical properties and detailed spectroscopic profile is still needed in the public domain. Future research should focus on:

- Complete Physicochemical Characterization: Detailed reporting of properties such as optical rotation and comprehensive spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS).
- Elucidation of Biological Activity: In-depth studies to confirm and quantify the anti-inflammatory, cytotoxic, and other potential biological activities of pure **Paniculidine C**.
- Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by **Paniculidine C** to understand its mechanism of action.

This technical guide serves as a foundational resource for researchers interested in **Paniculidine C** and highlights the need for further research to fully unlock its therapeutic potential.

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References

- 1. Three new indole alkaloid derivatives from the roots of *Murraya paniculata* - PubMed [pubmed.ncbi.nlm.nih.gov]
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